molecular formula C11H20Cl3N3 B6190100 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride CAS No. 2680531-08-0

1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride

Cat. No. B6190100
CAS RN: 2680531-08-0
M. Wt: 300.7
InChI Key:
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Description

1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride (1-PPT) is a synthetic compound that has become increasingly popular in scientific research due to its various applications. It is a derivative of 1-pyrrolidin-2-yl-ethan-1-amine, which is a compound found in many plants and animals. 1-PPT has a wide range of uses, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a drug delivery system.

Scientific Research Applications

1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride has been widely used in scientific research due to its various applications. It has been used as an inhibitor of enzymes, such as trypsin and chymotrypsin, and as a reagent in organic synthesis. It has also been used as a drug delivery system, as it has been shown to be able to effectively transport drugs across cell membranes.

Mechanism of Action

1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is thought to act by binding to the active site of enzymes, thus inhibiting their activity. It has also been shown to bind to cell membranes and to facilitate the transport of drugs across them.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as trypsin and chymotrypsin, and to act as a drug delivery system. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. However, it is important to note that this compound is a synthetic compound, and its safety and toxicity have not been extensively studied, so it should be used with caution.

Future Directions

1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride has a wide range of potential future applications. It could potentially be used as a drug delivery system for a variety of drugs, including anticancer drugs. It could also be used as a reagent in organic synthesis, and as an inhibitor of enzymes. Additionally, further research into its safety and toxicity could potentially lead to its use in clinical settings.

Synthesis Methods

1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 1-pyrrolidin-2-yl-ethan-1-amine with pyridine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine. The second step involves the reaction of the product from the first step with hydrochloric acid to produce this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine followed by reductive amination with ethylamine. The resulting amine is then reacted with hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Pyrrolidine", "Ethylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with pyrrolidine in the presence of a base such as sodium hydroxide to form 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-ol.", "Step 2: The resulting alcohol is then reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the trihydrochloride salt of 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine." ] }

CAS RN

2680531-08-0

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7

Purity

95

Origin of Product

United States

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